molecular formula C17H14N4O B2758538 N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1219906-24-7

N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2758538
CAS No.: 1219906-24-7
M. Wt: 290.326
InChI Key: OCPHXRRREDVQDH-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole and indazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide typically involves the reaction of indazole and indole derivatives under specific conditions. One common method involves the use of a coupling reaction between 6-bromo-1H-indazole and 1H-indole-1-acetic acid in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)ethanamide
  • N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)propionamide
  • N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)butanamide

Uniqueness

N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of indole and indazole moieties allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(11-21-8-7-12-3-1-2-4-16(12)21)19-14-6-5-13-10-18-20-15(13)9-14/h1-10H,11H2,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPHXRRREDVQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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